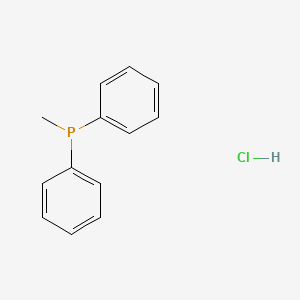
Methyl(diphenyl)phosphane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)phosphane;hydrochloride is an organophosphorus compound with the chemical formula CH₃(C₆H₅)₂P·HCl. It is a colorless, viscous liquid that is often used as a ligand in coordination chemistry. This compound is part of a series of phosphines that are employed in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(diphenyl)phosphane;hydrochloride is typically synthesized by the reaction of chlorodiphenylphosphine with methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Methyl(diphenyl)phosphane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides and acyl halides are used under conditions that favor nucleophilic substitution.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through substitution reactions with various electrophiles.
Scientific Research Applications
Methyl(diphenyl)phosphane;hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl(diphenyl)phosphane;hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.
Comparison with Similar Compounds
Phenyldimethylphosphine: Another organophosphine with similar reactivity but different steric and electronic properties.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness: Methyl(diphenyl)phosphane;hydrochloride is unique due to its specific combination of methyl and phenyl groups, which impart distinct steric and electronic characteristics. This makes it particularly useful in certain catalytic applications where other phosphines may not perform as effectively.
Properties
CAS No. |
89486-27-1 |
|---|---|
Molecular Formula |
C13H14ClP |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
methyl(diphenyl)phosphane;hydrochloride |
InChI |
InChI=1S/C13H13P.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H |
InChI Key |
BBPZZOJFJUVQQP-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















